molecular formula C19H24N4O2 B2875394 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 1029776-60-0

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2875394
CAS No.: 1029776-60-0
M. Wt: 340.427
InChI Key: QSGXUWGVFFVZRI-UHFFFAOYSA-N
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Description

2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound designed for scientific research. It belongs to the class of 2,4-disubstituted pyrimidine derivatives, a scaffold recognized for its significant bioactivity and potential in medicinal chemistry . The compound's structure features a pyrimidine core substituted with a piperidin-1-yl group at the C2 position and an acetamide linker at the C4 position, which is connected to a 2-methylphenyl group. This specific architecture is engineered to enhance metabolic stability and target affinity . Compounds within this structural family have been investigated as biochemical probes to study cellular processes and are particularly noted for their potential as kinase inhibitors, with some analogs showing activity against vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) in preclinical research . The pharmacophore model suggests that the pyrimidine nitrogen can act as a hydrogen bond acceptor, the piperidine group contributes to hydrophobic interactions, and the acetamide carbonyl can serve as a hydrogen bond donor, facilitating interactions with specific enzymatic targets . Furthermore, closely related analogs have demonstrated promising preliminary pharmacological properties in biological screening, including neuroprotective effects by promoting neuronal survival and analgesic activity in model systems . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with standard laboratory precautions.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-4-5-9-16(14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-10-6-3-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXUWGVFFVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-methylphenylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the pyrimidine ring and the phenylacetamide group. Below is a comparative analysis based on available

Compound Name Pyrimidine Substituents Phenyl Substituent Molecular Weight Key Structural Differences
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide (Target) 6-Methyl, 2-piperidin-1-yl 2-Methyl 367.4 g/mol Baseline compound
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 6-Methyl, 2-piperidin-1-yl 2-Trifluoromethyl 421.4 g/mol Electron-withdrawing CF₃ group enhances polarity
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 6-Methyl, 3-methylpiperidin-1-yl 3-Chloro-2-methyl 388.9 g/mol Bulky 3-methylpiperidine; chloro substituent
N-(3-Chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 6-Methyl, 2-piperidin-1-yl 3-Chloro 375.8 g/mol Chloro at meta position on phenyl

Physicochemical and Pharmacological Implications

Chloro substituents (e.g., in compounds) increase electronegativity, possibly enhancing interactions with hydrophobic pockets in enzyme active sites .

Steric and Conformational Factors :

  • The 3-methylpiperidinyl group in one analogue (MW 388.9 g/mol) adds steric bulk, which may reduce metabolic clearance but limit target accessibility .

Synthetic Accessibility :

  • All compounds likely share a common synthesis pathway involving nucleophilic aromatic substitution on the pyrimidine ring followed by amide coupling. Substituent variations (e.g., trifluoromethyl vs. chloro) necessitate tailored reagents or protecting groups .

The 2-methylphenyl group in the target compound may favor interactions with hydrophobic kinase domains .

Biological Activity

The compound 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE is a heterocyclic organic compound with potential therapeutic applications. Its structure incorporates a pyrimidine core, piperidine moiety, and an acetamide group, suggesting interactions with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse scientific literature.

Structural Overview

The compound features several key functional groups:

  • Pyrimidine Core : Central to its biological activity.
  • Piperidine Group : Enhances binding affinity to biological targets.
  • Acetamide Moiety : May influence solubility and pharmacokinetics.

Molecular Formula

The molecular formula for this compound is C15H20N4OC_{15}H_{20}N_4O.

Molecular Weight

The molecular weight is approximately 284.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the piperidine and pyrimidine groups enhances its binding affinity, potentially affecting various signaling pathways, including those related to G-protein coupled receptors (GPCRs) .

Pharmacological Applications

Research indicates that compounds similar to this one may function as:

  • Inhibitors of Tankyrase : Implicated in cancer biology, particularly in the modulation of Wnt signaling pathways .
  • Antidepressants : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models .
  • Anticancer Agents : The compound's structure may allow it to interfere with tumor growth mechanisms .

Case Studies

  • Tankyrase Inhibition :
    • A study demonstrated that similar pyrimidine-based compounds effectively inhibit tankyrase activity, leading to reduced proliferation of cancer cells .
  • Antidepressant Activity :
    • Animal studies showed that piperidine derivatives exhibit significant antidepressant effects, suggesting potential for further development into therapeutic agents for mood disorders .
  • Enzyme Interaction Studies :
    • In vitro assays indicated that the compound interacts with various enzymes, modulating their activity and suggesting a role in metabolic pathways .

Data Table: Comparative Biological Activity

Compound NameActivity TypeReference
This compoundTankyrase Inhibitor
Similar Piperidine DerivativeAntidepressant-like Effects
Pyrimidine AnalogEnzyme Modulation

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrimidine Core : Cyclization reactions using amidines and β-diketones.
  • Substitution Reactions : Introduction of piperidine through nucleophilic substitution.
  • Acetamide Formation : Reaction with acetic anhydride or similar reagents to form the acetamide group.

Reaction Conditions

The reactions are generally conducted under controlled temperature and solvent conditions to optimize yield and purity.

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